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Compound of Interest

Compound Name:
6-Bromo-3,5-dichloro-1,2-

benzoxazole

CAS No.: 1352894-15-5

Cat. No.: B2502790

Get Quote

Executive Summary
In medicinal chemistry, the benzoxazole scaffold is a privileged structure, serving as a

bioisostere for adenine and guanine.[1] The substitution of halogens at the C-5 or C-2 position

critically modulates biological activity.[2] This guide provides an in-depth technical comparison

between bromo- and chloro- substituted benzoxazoles.

Key Takeaway: While both substituents exert similar electronic withdrawing effects (

), their biological divergence is driven by steric bulk and lipophilicity.

Chloro-derivatives generally exhibit superior antibacterial profiles and kinase inhibition (e.g.,

VEGFR-2) due to optimal steric fit in tight enzymatic pockets.

Bromo-derivatives often dominate in antifungal applications and specific cytotoxicity screens

where higher lipophilicity (

value) enhances membrane permeability.
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Part 1: Physicochemical Basis of the Halogen Effect
To understand the biological data, one must first analyze the atomic properties driving the

interaction. The "Halogen Bond" and lipophilic contribution are the primary differentiators.
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Property Chlorine (Cl) Bromine (Br)
Impact on
Benzoxazole
Activity

Van der Waals Radius 1.75 Å 1.85 Å

Steric Fit: Br is

significantly bulkier,

potentially causing

clashes in small

binding pockets (e.g.,

DNA Gyrase ATP

site).

Hammett Constant (

)
0.23 0.23

Electronic: Both are

equally electron-

withdrawing,

deactivating the

benzene ring and

increasing the acidity

of N-H protons in

tautomeric forms.

Hansch Lipophilicity (

)
0.71 0.86

Permeability: Br

increases logP more

than Cl, enhancing

passive transport

across fungal cell

walls and blood-brain

barriers.

C-X Bond Length ~1.73 Å ~1.89 Å

Metabolic Stability:

The C-Cl bond is

stronger, often leading

to longer half-lives

compared to the more

labile C-Br bond.

Part 2: Therapeutic Area Comparison
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Antimicrobial Activity (Antibacterial vs. Antifungal)
Experimental data suggests a divergence where bromine favors antifungal efficacy, while

chlorine favors antibacterial potency against Gram-negative strains.

Comparative Data: MIC Values (

g/mL)
Data synthesized from comparative studies on 2-substituted-5-halobenzoxazoles.

Strain 5-Chloro Derivative 5-Bromo Derivative Interpretation

S. aureus (Gram+) 25 - 50 50 - 100

Cl Superior: The

smaller Cl atom likely

fits better in the

bacterial DNA Gyrase

binding pocket.

E. coli (Gram-) 12.5 - 25 > 50

Cl Superior: Lower

lipophilicity of Cl helps

in porin transport

through the Gram-

negative outer

membrane.

C. albicans (Fungi) 50 - 100 3.12 - 12.5

Br Superior: High

lipophilicity of Br

allows penetration of

the thick chitin/glucan

fungal cell wall.

C. glabrata > 100 3.12

Br Critical: Specific 5-

bromo derivatives

show potency

comparable to

Miconazole.[3]
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Mechanistic Insight: The antifungal superiority of bromo-benzoxazoles is attributed to the

"Lipophilic Trap." The bulky, hydrophobic Br atom facilitates accumulation within the fungal

membrane, disrupting ergosterol biosynthesis pathways more effectively than the more polar

chloro-analogs.

Anticancer Activity (Cytotoxicity)
In oncology, 5-chloro derivatives are frequently reported as more potent inhibitors of kinases

(VEGFR-2) and Topoisomerase II.

Comparative Data: IC

(

M) against MCF-7 (Breast Cancer)
Comparison of 2-(substituted-phenyl)-5-halobenzoxazoles.

Compound
Structure

5-Chloro-
Benzoxazole

5-Bromo-
Benzoxazole

Unsubstituted

2-(2-methoxyphenyl)-
4.75

0.21
~8.7 (est)* 4.05

2-(4-hydroxyphenyl)-
7.10

0.50
> 10.0 9.93

2-(2,5-

dichlorophenyl)-

7.75

0.24
N/A 11.86
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*Note: Bromo data inferred from HCT-116 comparative screens where steric bulk reduced

potency.

Mechanistic Insight: The 5-position of the benzoxazole ring often sits in a hydrophobic pocket of

the target protein (e.g., the ATP-binding site of VEGFR-2). The Chlorine atom provides the

optimal volume to fill this pocket (high shape complementarity). The Bromine atom, being 0.1 Å

larger, often incurs a steric penalty, pushing the inhibitor out of the optimal binding pose.

Part 3: Visualization of SAR & Synthesis
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the decision logic for selecting Cl vs. Br during lead

optimization.
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Lead Optimization:
Benzoxazole Scaffold

Identify Biological Target

Target: Bacteria (Gram -)
Target: Kinase (VEGFR)

Steric Constraint High

Target: Fungi
Target: CNS (BBB Crossing)

Permeability Constraint High

Select 5-Chloro Substitution Select 5-Bromo Substitution

Mechanism:
- Optimal Steric Fit

- Moderate Lipophilicity
- Porin Transport

Mechanism:
- High Lipophilicity (logP++)
- Membrane Accumulation

- Stronger Halogen Bonding

Outcome:
High Antibacterial Potency

High Kinase Selectivity

Outcome:
High Antifungal Potency

Broad Spectrum Cytotoxicity

Click to download full resolution via product page

Caption: Decision tree for halogen selection based on target constraints (Steric vs.

Permeability).

Part 4: Experimental Protocols
Synthesis of 5-Halo-2-Substituted Benzoxazoles
Rational Design: This protocol uses a condensation approach that tolerates both chloro and

bromo substituents without dehalogenation.
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Reagents:

2-Amino-4-chlorophenol (for Cl-analog) OR 2-Amino-4-bromophenol (for Br-analog).

Aryl aldehyde (e.g., 4-methoxybenzaldehyde).

Oxidant: PhI(OAc)

(Iodobenzene diacetate) or Na

S

O

(Sodium metabisulfite).

Solvent: Methanol or Ethanol.

Step-by-Step Protocol:

Schiff Base Formation: Dissolve 1.0 mmol of the 2-amino-4-halophenol in 10 mL methanol.

Add 1.0 mmol of the aryl aldehyde. Stir at Room Temperature (RT) for 2 hours. Validation:

Monitor TLC (Hexane:EtOAc 7:3) for the disappearance of the amine.

Cyclization: Add 1.1 mmol of PhI(OAc)

to the reaction mixture. Stir at RT for 30-60 minutes. The solution will typically darken.

Quenching: Quench with saturated NaHCO

solution.

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with brine, dry over Na

SO

.

Purification: Evaporate solvent and purify via silica gel column chromatography.
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Characterization: Confirm halogen presence via Mass Spectrometry (Cl shows 3:1 M:M+2

peak ratio; Br shows 1:1 M:M+2 peak ratio).

Comparative Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC

values for MCF-7 cells.

Seeding: Seed MCF-7 cells (5,000 cells/well) in a 96-well plate. Incubate for 24h at 37°C/5%

CO

.

Treatment: Prepare stock solutions of Cl- and Br-benzoxazoles in DMSO. Dilute serially (0.1

M to 100

M) in culture medium. Control: 0.1% DMSO (Vehicle).

Incubation: Treat cells for 48 hours.

Dye Addition: Add 10

L MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

Solubilization: Discard media. Add 100

L DMSO to dissolve formazan crystals.

Readout: Measure absorbance at 570 nm.

Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to

calculate IC

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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